Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-5-4-8(7-11)6-10-9-2-3-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNOOSADRSOIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Condensation of Cyclopropyl Methyl Ketone with (S)-α-Phenylethylamine
Cyclopropyl methyl ketone reacts with (S)-α-phenylethylamine in tetrahydrofuran (THF) using titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid. This forms an imine intermediate (INT1) with 70–80% conversion efficiency. Key conditions include:
-
Solvent : THF or 2-methyltetrahydrofuran (2-MeTHF)
-
Temperature : 25–50°C
-
Catalyst load : 5–10 mol% Ti(OiPr)₄
Step 2: Reduction to Secondary Amine (INT2)
The imine is reduced using sodium borohydride (NaBH₄) in ethanol or THF, yielding the secondary amine with >90% efficiency. Ethanol is preferred for its low cost and ease of removal.
Step 3: Debenzylation to Primary Amine
Hydrogenation over palladium on charcoal (Pd/C) in ethanol at 70°C under 10 bar H₂ removes the benzyl group, affording (S)-1-cyclopropylethan-1-amine with 85–90% yield.
Enantiomeric Enhancement via Salt Formation
To achieve pharmaceutical-grade optical purity (>99% ee), the free base is treated with (R)-mandelic acid in methyl tert-butyl ether (MTBE). Crystallization of the mandelate salt increases ee from ~70% to >99.5%. Subsequent basification with aqueous NaOH regenerates the high-purity amine.
Reaction Optimization and Critical Parameters
Table 1: Condensation Step Optimization
| Solvent | Lewis Acid | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| THF | Ti(OiPr)₄ | 25 | 78 | 68 |
| 2-MeTHF | Ti(OiPr)₄ | 50 | 82 | 72 |
| Toluene | B(OiPr)₃ | 25 | 65 | 60 |
Table 2: Hydrogenation Conditions
| Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | Ethanol | 10 | 89 |
| Pd(OH)₂/C | Methanol | 15 | 85 |
Key findings:
Integration of Pyrrolidinylmethyl Substituent
While the patented route focuses on the cyclopropyl amine core, introducing the 1-methyl-pyrrolidin-3-ylmethyl group necessitates additional steps:
-
Synthesis of Pyrrolidine Intermediate :
-
N-methylpyrrolidin-3-amine is prepared via reductive amination of pyrrolidin-3-one with methylamine, followed by borohydride reduction.
-
Quaternization with methyl iodide yields 1-methyl-pyrrolidin-3-amine.
-
-
Coupling with Cyclopropyl Amine :
-
Mitsunobu reaction or nucleophilic substitution links the pyrrolidine to the cyclopropyl amine. For example, reacting (S)-1-cyclopropylethan-1-amine with 1-methyl-pyrrolidin-3-ylmethyl bromide in DMF at 60°C achieves 70–75% yield.
-
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and related amines:
Biological Activity
Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group linked to a 1-methyl-pyrrolidine moiety. This unique structural configuration is believed to influence its pharmacological properties, including its interaction with various neurotransmitter systems.
The mechanism of action of this compound is primarily attributed to its ability to modulate neurotransmitter activity. The cyclopropyl group provides conformational rigidity, enhancing binding affinity to target proteins or enzymes. This characteristic may allow the compound to act as an inhibitor or modulator of specific receptors involved in neurological processes.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Its potential applications include:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and behavior.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although further investigation is required.
- Therapeutic Applications : It is being explored as a lead compound for developing treatments for neurological disorders and infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in the chemical structure can significantly impact its activity:
| Modification | Effect on Activity |
|---|---|
| Substitution of cyclopropyl with other alkyl groups | Altered binding affinity |
| Changes in methyl group position on the pyrrolidine ring | Variations in potency |
| Introduction of functional groups | Potential increase in lipophilicity and bioavailability |
Studies have shown that specific modifications can enhance the compound's potency up to tenfold compared to its unmodified form .
Neuropharmacological Studies
In a study examining the effects of this compound on emotional behavior in mice, it was found that at doses of 30 mg/kg, the compound significantly altered anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
Antimicrobial Research
Another investigation focused on the antimicrobial properties of related compounds indicated that derivatives similar to this compound displayed promising activity against various bacterial strains, although specific data on this compound remains limited.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Expanded Pharmacological Profiling : Further studies are needed to elucidate its full range of biological activities and therapeutic potentials.
- Optimization through SAR Studies : Continued investigation into structural modifications could yield more potent derivatives suitable for clinical applications.
- Clinical Trials : If preclinical studies demonstrate sufficient efficacy and safety, advancing to clinical trials could pave the way for new therapeutic options.
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine, and how can reaction parameters be optimized?
Methodological Answer: A copper(I)-catalyzed coupling reaction is a viable approach. For example, cyclopropanamine can react with halogenated intermediates (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) in the presence of cesium carbonate (base) and copper(I) bromide (catalyst) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Key parameters include maintaining anhydrous conditions, stoichiometric control of the amine, and purification via gradient chromatography (e.g., ethyl acetate/hexane). Yield optimization may require adjusting catalyst loading (e.g., 5–10 mol%) and monitoring reaction progress via TLC or LC-MS .
| Reaction Parameters | Example Values |
|---|---|
| Catalyst | Copper(I) bromide (0.1 g) |
| Base | Cesium carbonate (6.86 g) |
| Solvent | DMSO (7.02 mL) |
| Temperature | 35°C |
| Reaction Time | 48 hours |
| Yield | 17.9% (after purification) |
Q. What safety protocols are critical when handling this compound?
Methodological Answer: The compound is stable under recommended storage (room temperature, inert atmosphere) but requires precautions against dust formation and inhalation. Use fume hoods for handling, and wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water. For spills, neutralize with alcohol-resistant foam or dry chemical agents. Note that toxicological data (e.g., acute toxicity, mutagenicity) are classified but not fully quantified; thus, treat the compound as a potential irritant and avoid exposure to mucous membranes .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR : Look for cyclopropyl proton signals at δ 0.5–1.5 ppm and pyrrolidine N-methyl groups at δ 2.2–3.0 ppm.
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z 215.18 for C₁₀H₁₉N₂⁺).
- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and cyclopropyl C-C vibrations (~1000–1100 cm⁻¹) .
Advanced Research Questions
Q. What computational approaches predict the reactivity of cyclopropylamine derivatives in rearrangement reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model Curtius rearrangement pathways. Key steps include:
- Geometry optimization of the azide intermediate.
- Transition-state analysis for N₂ loss and isocyanate formation.
- Activation energy (ΔE‡) comparisons between cyclopropane and cyclopropene derivatives. Studies show concerted mechanisms dominate, with cyclopropane derivatives having ΔE‡ ~29 kcal/mol. Use Gaussian or ORCA software for simulations, and validate with experimental kinetics (e.g., NMR monitoring of N₂ evolution) .
Q. How does the cyclopropyl group influence binding to kinase targets like MAPK10?
Methodological Answer: The cyclopropyl moiety enhances rigidity and hydrophobic interactions in kinase binding pockets. For example, Cyclopropyl-{4-[...]}-amine derivatives show affinity for MAPK10, as confirmed by:
- Molecular Docking : Use AutoDock Vina to simulate binding poses.
- SAR Studies : Compare IC₅₀ values of cyclopropyl vs. non-cyclopropyl analogs.
- Kinase Assays : Measure inhibition via ADP-Glo™ or radiometric assays. Results indicate cyclopropyl groups improve selectivity by reducing off-target interactions .
Q. What strategies mitigate decomposition during long-term storage of cyclopropylamine derivatives?
Methodological Answer: Decomposition pathways (e.g., oxidation, hydrolysis) can be minimized by:
- Storage Conditions : Argon atmosphere, desiccants (silica gel), and temperatures ≤ -20°C.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect impurities. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Q. Are there contradictions in reported toxicity data, and how should researchers address them?
Methodological Answer: Existing SDS data classify acute toxicity but lack quantitative metrics (e.g., LD₅₀). To resolve ambiguities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
